Physicochemical Profile of 2-(Cyclopropylmethoxy)-4-(pyrrolidine-1-carbonyl)pyridine vs. a Morpholine Carbonyl Regioisomer
The calculated partition coefficient (XLogP3-AA) for 2-(cyclopropylmethoxy)-4-(pyrrolidine-1-carbonyl)pyridine is 1.8, and it has zero hydrogen bond donors [1]. This differs markedly from its regioisomer 4-[3-(cyclopropylmethoxy)pyrrolidine-1-carbonyl]pyridine, which has a higher molecular weight (260.33 g/mol) and contains a hydrogen bond donor [2]. The lower lipophilicity and absence of a donor in the target compound indicate superior passive permeability and a reduced likelihood of P-glycoprotein efflux, which are critical factors for central nervous system (CNS) drug design.
| Evidence Dimension | LogP and Hydrogen Bond Donor Count |
|---|---|
| Target Compound Data | XLogP3-AA = 1.8; H-Bond Donors = 0 |
| Comparator Or Baseline | 4-[3-(Cyclopropylmethoxy)pyrrolidine-1-carbonyl]pyridine: MW = 260.33 g/mol; H-Bond Donors = 1 |
| Quantified Difference | Target LogP is 1.8; comparator LogP is not reported but predicted to be more lipophilic due to higher MW. Target HBD count is 0 vs Comparator HBD count of 1. |
| Conditions | Computed properties from PubChem (XLogP3-AA and Cactvs descriptors, release 2025.09.15) |
Why This Matters
A lower LogP and zero HBD are prerequisite properties for CNS drug candidates, making this compound a superior starting point for neuroscience programs when compared to regioisomers with higher molecular weight and a donor group.
- [1] PubChem. (2025). Compound Summary for CID 92085402, 2-(cyclopropylmethoxy)-4-(pyrrolidine-1-carbonyl)pyridine. National Center for Biotechnology Information. View Source
- [2] PubChem. (2025). Substance record for 4-[3-(Cyclopropylmethoxy)pyrrolidine-1-carbonyl]pyridine. National Center for Biotechnology Information. View Source
